molecular formula C21H26N2 B287903 N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine

N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine

Katalognummer: B287903
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: CEMJTVILRPHFPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine is an organic compound with the molecular formula C21H26N2. It is a derivative of pentane, where two hydrogen atoms are replaced by 2,6-dimethylphenylimino groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine typically involves the reaction of 2,6-dimethylaniline with 2,4-pentanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity. This can lead to the inhibition of certain metabolic pathways, resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful as a ligand in coordination chemistry and as a potential therapeutic agent .

Eigenschaften

Molekularformel

C21H26N2

Molekulargewicht

306.4 g/mol

IUPAC-Name

2-N,4-N-bis(2,6-dimethylphenyl)pentane-2,4-diimine

InChI

InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-12H,13H2,1-6H3

InChI-Schlüssel

CEMJTVILRPHFPF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C

Kanonische SMILES

CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.